Cas no 135637-92-2 ([rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol)
![[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol structure](https://ja.kuujia.com/scimg/cas/135637-92-2x500.png)
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol 化学的及び物理的性質
名前と識別子
-
- (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
- [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
- BBL103217
- [(1r,5s,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
- AS-52175
- AKOS030233293
- AS-33990
- SCHEMBL17821511
- trans-3-oxabicyclo[3.1.0]hexane-6-methanol
- 135577-15-0
- EN300-307189
- CS-0054085
- 135637-92-2
- SB12425
- AKOS025289647
- SCHEMBL18301684
- SB11596
- Trans-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
- (1R,5S,6s)-3-oxabicyclo[3.1.0]hex-6-ylmethanol
- exo-(3-Oxa-Bicyclo[3.1.0]hex-6-yl)-Methanol
- trans-(3-oxa-bicyclo[3.1.0]hex-6-yl)-methanol
- cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
- [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol
- STL557027
- P14535
- SCHEMBL10211005
- 816-928-1
- MFCD27986972
- exo-(3-Oxabicyclo[3.1.0]hex-6-yl)methanol
- Trans-3-oxabicyclo(3.1.0)hexan-6-yl)methanol
-
- インチ: InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t4?,5-,6+
- InChIKey: FUSRDACVJSHHNA-GOHHTPAQSA-N
- ほほえんだ: [H][C@@]12COC[C@]1([H])[C@@H]2CO
計算された属性
- せいみつぶんしりょう: 114.068079557g/mol
- どういたいしつりょう: 114.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 92.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 29.5Ų
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-250MG |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 250MG |
¥ 3,841.00 | 2023-04-03 | |
Alichem | A449038769-1g |
(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol |
135637-92-2 | 95% | 1g |
597.30 USD | 2021-06-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-5G |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 5g |
¥ 28,809.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-500.0mg |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 500.0mg |
¥6402.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-500MG |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 500MG |
¥ 6,402.00 | 2023-04-03 | |
Alichem | A449038769-5g |
(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol |
135637-92-2 | 95% | 5g |
1,611.72 USD | 2021-06-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-250.0mg |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 250.0mg |
¥3840.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-100.0mg |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 100.0mg |
¥2402.0000 | 2024-07-28 | |
Chemenu | CM294091-1g |
(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol |
135637-92-2 | 95% | 1g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07633-1G |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
135637-92-2 | 95% | 1g |
¥ 9,603.00 | 2023-04-03 |
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanolに関する追加情報
Introduction to [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol (CAS No. 135637-92-2)
[rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol (CAS No. 135637-92-2) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of oxabicyclic compounds, which are characterized by their three-membered ring containing an oxygen atom and a six-membered ring fused together. The specific stereochemistry of this compound, denoted by the rel-(1R,5S,6r) configuration, plays a crucial role in its chemical and biological properties.
The synthesis of [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol has been a subject of extensive research due to its potential applications in drug discovery and development. Recent studies have highlighted the importance of this compound in various biological processes, including enzyme inhibition and receptor modulation. The unique structure of this compound allows it to interact with specific biological targets, making it a valuable tool in the design and optimization of new therapeutic agents.
In terms of its physical properties, [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol is a colorless solid at room temperature with a molecular weight of 144.18 g/mol. Its solubility in common organic solvents such as methanol and dichloromethane makes it easy to handle and manipulate in laboratory settings. The compound's stability under various conditions has also been well-documented, which is essential for its use in both academic research and industrial applications.
The biological activity of [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol has been extensively studied in recent years. One notable application is its use as a lead compound in the development of inhibitors for specific enzymes involved in metabolic pathways. For example, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways associated with various diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are important targets for drug discovery. Studies have demonstrated that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to new therapeutic strategies for treating conditions such as pain and inflammation.
The synthetic routes to [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol have been optimized over the years to improve yield and stereoselectivity. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis process. These methods have enabled researchers to produce gram quantities of the compound with high purity and enantiomeric excess (ee), which is essential for both fundamental studies and practical applications.
The potential therapeutic applications of [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol have also been explored through preclinical studies. In vitro assays have shown promising results in terms of potency and selectivity against target enzymes and receptors. However, further research is needed to evaluate its safety and efficacy in vivo before it can be considered for clinical trials.
In conclusion, [rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol (CAS No. 135637-92-2) is a fascinating compound with significant potential in both academic research and pharmaceutical development. Its unique structure and biological activity make it an attractive candidate for further investigation as a lead compound in drug discovery efforts aimed at addressing unmet medical needs.
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